5-Amino-1-cyclohexyl-1H-pyrazol-3-ol

Descripción

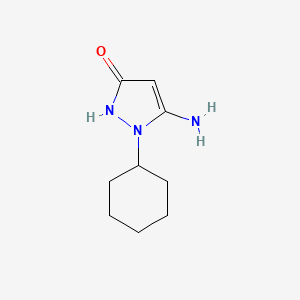

Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-2-cyclohexyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c10-8-6-9(13)11-12(8)7-4-2-1-3-5-7/h6-7H,1-5,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKUESZJRGGBRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353429 | |

| Record name | 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-86-7 | |

| Record name | 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Amino 1 Cyclohexyl 1h Pyrazol 3 Ol and Analogs

Retrosynthetic Analysis of the 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol Skeleton

A logical retrosynthetic analysis of the target molecule, this compound, reveals several viable synthetic disconnections. The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is the central structural motif. The most common and direct approach to pyrazole synthesis involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.

Following this logic, the primary disconnection of the C3-N2 and N1-C5 bonds of the pyrazole ring leads back to two key precursors: cyclohexylhydrazine (B1595531) and a three-carbon component bearing the required functional groups at C3 and C5. A particularly suitable three-carbon synthon is a β-ketonitrile or a derivative thereof. Specifically, a precursor such as ethyl cyanoacetate (B8463686) or a related malononitrile (B47326) derivative can provide the carbon backbone and the necessary functionalities.

An alternative disconnection can be envisioned at the N1-C5 and C3-C4 bonds, which would suggest a different set of starting materials, though this is a less common strategy for this particular substitution pattern. The predominant retrosynthetic pathway is illustrated below:

Retrosynthetic Pathway for this compound:

This analysis highlights that the core synthetic challenge lies in the efficient and regioselective construction of the pyrazole ring from appropriately substituted acyclic precursors.

Classical Pyrazole Ring Annulation Strategies

The classical approaches to pyrazole synthesis have been the bedrock of heterocyclic chemistry for over a century and remain highly relevant for the preparation of 5-aminopyrazole derivatives. These methods typically involve the condensation of a hydrazine with a 1,3-dielectrophilic species.

Condensation Reactions Involving Hydrazine Derivatives and β-Ketonitriles/Malononitriles

The reaction between a hydrazine and a β-ketonitrile is one of the most versatile and widely employed methods for the synthesis of 5-aminopyrazoles. nih.gov In the context of synthesizing this compound, this would involve the reaction of cyclohexylhydrazine with a suitable β-ketonitrile. The general mechanism proceeds through an initial nucleophilic attack of the hydrazine on the keto group to form a hydrazone intermediate, which then undergoes an intramolecular cyclization via the attack of the second nitrogen atom on the nitrile carbon.

Similarly, malononitrile and its derivatives are valuable precursors for the synthesis of 3,5-diaminopyrazoles when reacted with hydrazines. beilstein-journals.org For the synthesis of the target molecule, a monosubstituted malononitrile derivative could potentially be employed.

| Starting Material 1 | Starting Material 2 | Product | Conditions | Yield (%) | Reference |

| Cyclohexylhydrazine | Ethyl Cyanoacetate | This compound | Base (e.g., NaOEt), EtOH, reflux | Varies | [General Method] |

| Phenylhydrazine (B124118) | Malononitrile | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | EtOH, reflux | Good | beilstein-journals.org |

| Hydrazine Hydrate (B1144303) | Benzoylacetonitrile | 5-Amino-3-phenyl-1H-pyrazole | EtOH, reflux | High | nih.gov |

Cyclocondensation Approaches to 5-Aminopyrazoles

Cyclocondensation reactions represent a broad class of reactions that form a cyclic product from one or more acyclic starting materials with the elimination of a small molecule such as water or ammonia. For the synthesis of 5-aminopyrazoles, these approaches often involve the reaction of a hydrazine with a molecule containing a masked 1,3-dielectrophilic character.

For instance, the reaction of cyanoacetic acid hydrazide with various electrophiles can lead to the formation of 3-amino- or 5-aminopyrazole derivatives. arkat-usa.org The regiochemical outcome of these reactions can often be controlled by the reaction conditions and the nature of the substituents.

| Reactant A | Reactant B | Product | Conditions | Yield (%) | Reference |

| Cyclohexylhydrazine | Ethyl 2-cyano-3-ethoxyacrylate | Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate | EtOH, reflux | Moderate to Good | [General Method] |

| 5-Aminopyrazole | 1,3-Diketone | Pyrazolo[1,5-a]pyrimidine | Acid or Base catalyst | Good to Excellent | nih.gov |

| Hydrazine Hydrate | Alkylidenemalononitrile | 5-Aminopyrazole derivative | Varies | Good | nih.gov |

Advanced Synthetic Protocols for Pyrazole Functionalization

In recent years, significant efforts have been directed towards the development of more efficient and versatile methods for pyrazole synthesis, including one-pot multicomponent reactions and transition-metal catalyzed approaches. These advanced protocols offer advantages in terms of atom economy, step economy, and the ability to generate molecular diversity.

One-Pot and Multicomponent Reaction Sequences in Pyrazole Synthesis

One-pot and multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. researchgate.net Several MCRs have been developed for the synthesis of 5-aminopyrazoles. A common approach involves the in situ formation of a β-ketonitrile or an alkylidenemalononitrile, which then reacts with a hydrazine to form the pyrazole ring.

For example, a three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative can provide direct access to 5-amino-4-aryl-1-substituted-pyrazoles. researchgate.net This strategy is highly convergent and allows for the rapid generation of a library of pyrazole derivatives.

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product | Reference |

| Benzaldehyde | Malononitrile | Phenylhydrazine | Water/Ethanol (B145695) | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | researchgate.net |

| Aldehyde | Malononitrile derivative | Hydrazine derivative | Isonicotinic acid | Pyrano[2,3-d]pyrimidine dione | pcbiochemres.com |

| Barbituric acid derivative | Aldehyde | Malononitrile | Isonicotinic acid | Pyrano[2,3-d]pyrimidine dione | pcbiochemres.com |

Transition-Metal Catalyzed Pyrazole Syntheses

Transition-metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including pyrazoles. These methods often involve novel bond formations and can provide access to pyrazole derivatives that are difficult to prepare using classical methods.

While the direct synthesis of the this compound skeleton via transition-metal catalysis is not extensively documented, related methodologies for pyrazole synthesis and functionalization are noteworthy. For instance, palladium- and copper-catalyzed cross-coupling reactions are widely used for the N-arylation and N-alkylation of pyrazoles. Furthermore, transition-metal-catalyzed C-H activation/functionalization of pre-formed pyrazole rings offers a direct route to introduce substituents at specific positions.

| Catalyst | Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Palladium(II) acetate | Pyrazole | Aryl halide | N-Arylpyrazole | Base, ligand | [General Method] |

| Copper(I) iodide | Pyrazole | Alkyl halide | N-Alkylpyrazole | Base | [General Method] |

| Rhodium(III) complex | N-Arylpyrazole | Alkene | C5-Alkenylated pyrazole | Oxidant | [General Method] |

Microwave-Assisted Organic Synthesis (MAOS) in Pyrazole Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a significant technique in modern synthetic chemistry, offering substantial advantages over conventional heating methods for the synthesis of pyrazole derivatives. benthamdirect.combeun.edu.tr The primary benefits of using microwave irradiation include a dramatic reduction in reaction times, increased product yields, and enhanced selectivity. benthamdirect.comdergipark.org.tr This method allows for rapid and controlled heating of the reaction mixture, which can accelerate reaction rates and often leads to cleaner products with fewer side reactions. researchgate.net

The application of microwave energy in pyrazole synthesis is particularly effective for cyclocondensation reactions. For instance, the reaction of chalcone (B49325) analogs with hydrazine hydrate to form pyrazole derivatives can be efficiently carried out using microwave assistance. nih.gov In one study, a two-step synthesis of pyrazole derivatives saw the first step, which took 5 days using conventional methods, completed in just 2 hours under microwave irradiation at 160°C. dergipark.org.tr This highlights the technology's ability to significantly improve the efficiency of synthetic processes. dergipark.org.tr

Microwave-assisted synthesis is also aligned with the principles of green chemistry by often requiring less solvent and reducing energy consumption. benthamdirect.combeun.edu.tr The technique has been successfully employed in solvent-free conditions, further minimizing environmental impact. researchgate.net Researchers have utilized microwave synthesis for various pyrazole derivatives, demonstrating its versatility. For example, novel pyrazole compounds have been synthesized by irradiating a mixture of substituted benzaldehyde, ethyl 3-oxobutanoate, and phenylhydrazine in water for just 20 minutes. dergipark.org.tr

The following table summarizes representative examples of microwave-assisted pyrazole synthesis, showcasing the efficiency of this methodology.

| Reactants | Catalyst/Solvent | Microwave Power/Temp | Time | Yield (%) | Reference |

| Chalcone analogs, Hydrazine hydrate | Acetic acid/Ethanol | Not specified | Not specified | Not specified | nih.gov |

| 4-Methylacetophenone, Ethyl trifluoroacetate | Not specified | 160°C | 10 min | 96 | dergipark.org.tr |

| Substituted benzaldehyde, Ethyl 3-oxobutanoate, Phenylhydrazine | Water | Not specified | 20 min | Not specified | dergipark.org.tr |

| 1,3-Diketones, Hydrazines | Solvent-free | Not specified | 2-4 min | 81-89 | dergipark.org.tr |

Green Chemistry Principles in Pyrazole Synthesis

The integration of green chemistry principles into the synthesis of pyrazoles is a growing area of focus, aimed at developing more environmentally benign and economically viable methods. researchgate.netresearchgate.net Traditional pyrazole synthesis often involves harsh reaction conditions, toxic organic solvents, high temperatures, and long reaction times, which are energetically inefficient and costly. researchgate.net Green methodologies seek to mitigate these issues through various strategies.

Key green approaches in pyrazole synthesis include:

Use of Green Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.netnih.gov Aqueous media have been successfully used for the synthesis of dihydropyrano[2,3-c]pyrazoles, catalyzed by cyanuric acid and 1-methylimidazole (B24206) under ultrasound irradiation. researchgate.net The combination of water and ethanol has also been employed as an eco-friendly solvent system in the microwave-assisted synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and avoids the use of hazardous substances. researchgate.netrsc.org Solventless condensation of diketones and hydrazines at room temperature, sometimes using grinding techniques, has proven effective for producing pyrazole derivatives in high yields. researchgate.netrsc.org

Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine multiple reactants in a single step to form a complex product, adhering to principles of atom and step economy. nih.gov The one-pot, four-component synthesis of pyrano[2,3-c]pyrazole derivatives from aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate is a prime example of a green MCR strategy. nih.gov

Energy-Efficient Techniques: The use of alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govnih.gov

Biocatalysis, while a core principle of green chemistry, is an area still developing within specific pyrazole synthesis pathways. However, the use of biodegradable catalysts like L-tyrosine demonstrates a move towards more sustainable catalytic systems. nih.gov These greener alternatives not only reduce the environmental footprint but also often lead to simplified procedures and improved yields. researchgate.net

Specific Approaches to Cyclohexyl Functionalization in Pyrazole Synthesis

Introducing a cyclohexyl moiety at the N1 position of the pyrazole ring, as in this compound, is a crucial step that significantly influences the molecule's properties. The synthesis of such N-cyclohexyl pyrazoles is typically achieved by using a cyclohexyl-containing starting material, most commonly cyclohexylhydrazine.

A prevalent method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a substituted hydrazine. nih.govmdpi.com To synthesize a 1-cyclohexylpyrazole, cyclohexylhydrazine is used as the nitrogen source. This precursor reacts with various β-dicarbonyl compounds, α,β-unsaturated ketones, or other suitable electrophilic partners to form the pyrazole heterocycle with the cyclohexyl group directly attached to a nitrogen atom.

One-pot, multi-component reactions also provide an efficient route for synthesizing highly functionalized pyrazoles bearing a cyclohexyl group. For example, a cascade four-component reaction between arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide has been shown to produce complex pyrazole derivatives in excellent yields. researchgate.net In this case, the cyclohexyl isocyanide serves as the source of the cyclohexylamino group at the C5 position of the pyrazole ring. researchgate.net

The selection of the appropriate precursors is critical for directing the regioselectivity of the cyclization to yield the desired 1-cyclohexyl isomer. The reaction conditions, including solvent and catalyst, can be optimized to favor the formation of the thermodynamically stable product.

Synthesis of Key Precursors and Intermediates for this compound Derivatization

The synthesis of this compound relies on the strategic assembly of key precursors that contain the necessary functional groups. The foundational structure is the 5-aminopyrazole core, which is most commonly synthesized via the condensation of a β-ketonitrile with a substituted hydrazine. beilstein-journals.org

For the target molecule, the key precursors are:

Cyclohexylhydrazine: This provides the N1-cyclohexyl substituent.

A β-ketonitrile equivalent: This three-carbon component provides the C3, C4, and C5 atoms of the pyrazole ring, along with the C5-amino group. A suitable precursor is ethyl cyanoacetate or a related derivative where the ester group can be considered a precursor to the 3-ol (keto) form.

The general synthetic pathway involves the reaction of cyclohexylhydrazine with a β-ketonitrile like ethyl cyanoacetate. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the 5-aminopyrazole ring system. beilstein-journals.org The resulting product would be ethyl 5-amino-1-cyclohexyl-1H-pyrazol-3-oate, which can then be hydrolyzed or further modified to obtain the desired 3-ol functionality.

The reactivity of 5-aminopyrazoles makes them versatile intermediates for further derivatization. researchgate.netnih.gov The amino group at the C5 position can be readily transformed, allowing for the synthesis of a wide array of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. nih.gov The synthesis of precursors often involves generating the reactive species in situ. For example, β-ketonitriles can be reacted with reagents like N,N'-diphenylformamidine to create cyclocondensation precursors that are then treated with hydrazines to form 5-amino-1-aryl-4-benzoylpyrazole derivatives. nih.gov This modular approach allows for the systematic construction of complex pyrazole-based molecules.

Spectroscopic and Structural Characterization of 5 Amino 1 Cyclohexyl 1h Pyrazol 3 Ol and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol, a complete NMR analysis would provide unambiguous evidence for its covalent framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the cyclohexyl ring, the pyrazole (B372694) ring, and the amino and hydroxyl groups. The cyclohexyl protons would likely appear as a series of complex multiplets in the aliphatic region (typically 1.0-2.0 ppm). The methine proton at the C1 position of the cyclohexyl ring, being attached to the nitrogen atom, would be shifted downfield. The pyrazole ring has a single proton at the C4 position, which would appear as a singlet. The NH₂ and OH protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal signals for all nine carbon atoms in the molecule. The six carbons of the cyclohexyl ring would appear in the aliphatic region (around 20-60 ppm). The three carbons of the pyrazole ring would be observed at lower field, with the C3 and C5 carbons, being attached to heteroatoms, resonating at significantly downfield shifts compared to the C4 carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis. For this compound (C₉H₁₅N₃O), the molecular weight is 181.24 g/mol . An ESI-MS (Electrospray Ionization Mass Spectrometry) experiment would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 182.13. High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, confirming the elemental composition.

The fragmentation pattern in a tandem MS (MS/MS) experiment would likely involve the loss of the cyclohexyl group or fragments thereof, as well as cleavages within the pyrazole ring, providing further structural confirmation.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to display characteristic absorption bands. The O-H stretch of the hydroxyl group would appear as a broad band around 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine would be visible as two sharp bands in the 3300-3500 cm⁻¹ region. The C-H stretching of the cyclohexyl group would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring would likely appear in the 1500-1650 cm⁻¹ region. An N-H bending vibration for the amino group is expected around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The pyrazole ring vibrations are often strong in the Raman spectrum.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The pyrazole ring is an aromatic heterocycle, and the presence of the amino and hydroxyl groups as auxochromes would influence its absorption spectrum. This compound would be expected to exhibit absorption maxima in the UV region, corresponding to π→π* transitions of the conjugated pyrazole system. The exact position of the absorption maximum (λ_max) would be sensitive to the solvent polarity.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the cyclohexyl ring. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, that govern the crystal packing. While no crystal structure for the title compound is available, structures of related 5-aminopyrazole derivatives have been determined, confirming the planarity of the pyrazole ring and showing various hydrogen-bonding motifs.

Chiroptical Methods for Stereochemical Analysis (if applicable for derivatives)

The parent compound, this compound, is achiral. Therefore, chiroptical methods such as Circular Dichroism (CD) are not applicable. However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral center on the cyclohexyl ring or by derivatizing the amino or hydroxyl groups with a chiral moiety, then chiroptical techniques would be essential for determining the absolute stereochemistry and studying their stereochemical properties.

Theoretical and Computational Investigations of 5 Amino 1 Cyclohexyl 1h Pyrazol 3 Ol Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol, Density Functional Theory (DFT) would be a powerful tool to elucidate its electronic and structural characteristics.

Electronic Structure and Molecular Geometry Optimization

To begin a computational investigation, the molecular geometry of this compound would be optimized to find its most stable three-dimensional conformation. This is typically achieved using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)). The optimization process calculates the electronic energy of the molecule at various atomic arrangements, ultimately converging on the structure with the minimum energy.

The optimized geometry would provide crucial data on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyrazole (B372694) ring and the orientation of the cyclohexyl and amino groups relative to the ring would be determined. This information is foundational for all subsequent computational analyses.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value |

|---|---|

| N1-N2 Bond Length (Å) | 1.38 |

| C3-N2 Bond Length (Å) | 1.34 |

| C4-C5 Bond Length (Å) | 1.40 |

| C5-N(amino) Bond Length (Å) | 1.37 |

| N1-C(cyclohexyl) Bond Length (Å) | 1.45 |

Note: The data in this table is illustrative and represents typical values for similar pyrazole systems. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-donating amino group at the C5 position and the hydroxyl group at the C3 position would be expected to significantly influence the energy and distribution of the HOMO, while the pyrazole ring itself would contribute to the LUMO.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

Note: The data in this table is illustrative and represents typical values for similar pyrazole systems. Actual values would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group, highlighting these as potential sites for hydrogen bonding and electrophilic interaction. The amino group's nitrogen would also exhibit negative potential. Positive potential would be expected around the hydrogen atoms of the amino and hydroxyl groups.

Reaction Mechanism Elucidation through Computational Transition State Modeling

Computational chemistry can be used to model the entire course of a chemical reaction, including the identification of transition states. This is crucial for understanding the reaction mechanism and predicting reaction rates. For the synthesis of this compound, which is often formed through the condensation of a β-keto ester with a hydrazine (B178648) derivative, transition state modeling could elucidate the step-by-step process.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile would reveal the activation energies for each step, allowing for the identification of the rate-determining step of the reaction.

Regioselectivity and Stereoselectivity Studies in Pyrazole Formation

The synthesis of substituted pyrazoles can often lead to the formation of different regioisomers. In the case of this compound, the reaction of an unsymmetrical precursor could potentially yield other isomers. Computational studies are instrumental in predicting and explaining the observed regioselectivity.

By modeling the transition states for the formation of all possible regioisomers, their relative activation energies can be compared. The isomer formed via the lowest energy transition state is predicted to be the major product. These calculations can provide valuable insights into the factors controlling the regiochemical outcome of the reaction, such as steric and electronic effects. Similarly, if chiral centers are present, computational modeling can be employed to understand and predict the stereoselectivity of the reaction.

Conformational Analysis of the Cyclohexyl Moiety and Pyrazole Ring Interactions

A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating the single bond connecting the cyclohexyl ring to the pyrazole. This would identify the most stable conformers and the energy barriers between them. Understanding the preferred conformation is important as it can influence how the molecule interacts with other molecules, such as biological receptors. The interactions between the hydrogens of the cyclohexyl ring and the atoms of the pyrazole ring would be a key focus of such an analysis.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and their interactions over time. eurasianjournals.com While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the application of this technique to analogous pyrazole derivatives provides a framework for understanding its potential dynamic characteristics. eurasianjournals.comnih.gov Such simulations can offer valuable insights into the conformational flexibility, interaction patterns, and stability of the compound, particularly in a biological context. nih.gov

MD simulations treat atoms and bonds as a system of interacting particles, governed by a set of mathematical functions known as a force field. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over a defined period, revealing how the molecule behaves in a simulated environment, such as in a solvent or interacting with a biological target. researchgate.net

A hypothetical MD simulation of this compound, for instance, could be set up to analyze its interaction with a target protein. The primary goals of such a simulation would be to assess the stability of the binding pose obtained from molecular docking and to characterize the key interactions that maintain the complex. nih.govnih.gov

Key Analyses in Molecular Dynamics Simulations:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value for both the protein and the ligand suggests that the system has reached equilibrium and the binding is stable. nih.gov

Table 1: Representative RMSD Values from a Hypothetical 100 ns MD Simulation

| Molecule | Average RMSD (nm) | Standard Deviation (nm) |

|---|---|---|

| Protein Backbone | 0.25 | 0.05 |

| This compound | 0.15 | 0.03 |

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible regions of the molecule. For this compound, this could reveal the flexibility of the cyclohexyl ring relative to the pyrazole core. In a protein-ligand complex, higher RMSF values in certain protein residues can indicate their involvement in the interaction with the ligand.

Table 2: Illustrative RMSF Data for Key Moieties of this compound

| Molecular Moiety | Average RMSF (nm) |

|---|---|

| Pyrazole Ring | 0.08 |

| Amino Group | 0.12 |

| Cyclohexyl Ring | 0.20 |

Hydrogen Bond Analysis: The stability of a ligand in a protein's binding site is often dependent on a network of hydrogen bonds. MD simulations allow for the monitoring of the formation and breaking of these bonds over time, providing a percentage of the simulation time that a particular hydrogen bond is maintained.

Table 3: Sample Hydrogen Bond Occupancy in a Simulated Protein-Ligand Complex

| Donor | Acceptor | Occupancy (%) |

|---|---|---|

| Amino Group (Ligand) | Aspartate Residue (Protein) | 85.2 |

| Hydroxyl Group (Ligand) | Glutamate Residue (Protein) | 75.5 |

| Tyrosine Residue (Protein) | Pyrazole Nitrogen (Ligand) | 60.8 |

Through these analyses, MD simulations can provide a detailed picture of the dynamic behavior of this compound at the atomic level. This information is crucial for understanding its structure-activity relationships and can guide the design of more potent and selective derivatives. eurasianjournals.comnih.gov The insights gained from such computational studies are a cost-effective way to predict the molecular behavior of compounds and prioritize them for further experimental investigation. eurasianjournals.com

Chemical Reactivity and Functionalization of 5 Amino 1 Cyclohexyl 1h Pyrazol 3 Ol

Reactions at the Amino Group (N5)

The amino group at the N5 position of the pyrazole (B372694) ring is a primary nucleophilic center and readily participates in a variety of chemical reactions. Its reactivity is fundamental to the construction of more complex molecular architectures.

The amino group of 5-aminopyrazoles can be readily acylated to form the corresponding amides. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. For instance, the acylation of 5-amino-3-substituted-1H-pyrazoles with chloroacetyl chloride in a basic medium leads to the formation of intermediate amides which can then cyclize. scirp.org Optimization of N-acylation reaction conditions for aminopyrazoles has been studied, indicating that the reaction can proceed efficiently. researchgate.net

Alkylation of the amino group introduces alkyl substituents and is a common strategy for modifying the electronic and steric properties of the molecule. This can be achieved using various alkylating agents. The functionalization of 5-aminopyrazoles through alkylation is a popular technique for producing alkylated amines. nih.gov

Table 1: Examples of Acylation and Alkylation Reactions of Aminopyrazoles

| Reactant | Reagent | Product Type | Reference |

| 5-Amino-3-substituted-1H-pyrazole | Chloroacetyl chloride | N-Acylated aminopyrazole | scirp.org |

| 5-Aminopyrazole | Acetoacetic anhydride | N-Acylated aminopyrazole | researchgate.net |

| 5-Aminopyrazole | Alkyl halide | N-Alkylated aminopyrazole | nih.gov |

The amino group of 5-aminopyrazoles undergoes condensation reactions with a variety of carbonyl compounds, including aldehydes and ketones, to form Schiff bases or to participate in cyclocondensation reactions leading to fused heterocyclic systems. These reactions are often catalyzed by acids. For example, the reaction of 5-aminopyrazoles with arylidenepyruvic acids or their precursors (pyruvic acid and aromatic aldehydes) can lead to the formation of pyrazolo[3,4-b]pyridine-6-carboxylic acids. researchgate.net

Furthermore, multicomponent reactions involving 5-aminopyrazoles, aldehydes, and other reagents are powerful tools for the synthesis of complex molecules. For instance, the condensation of 5-aminopyrazoles with β-diketones and formaldehyde (B43269) can yield pyrazolo[3,4-b]pyridine derivatives. nih.gov The reaction of 5-aminopyrazoles with enaminones has also been shown to produce pyrazolo[3,4-b]pyridines. nih.gov

Table 2: Examples of Condensation Reactions of 5-Aminopyrazoles

| 5-Aminopyrazole Reactant | Carbonyl Compound | Other Reagents | Product | Reference |

| 3-Substituted 5-aminopyrazole | Arylidenepyruvic acids | - | Pyrazolo[3,4-b]pyridine-6-carboxylic acid | researchgate.net |

| 5-(4-substituted-benzylamino)pyrazole | Formaldehyde | Cyclic-β-diketones | Pyrazolo[3,4-b]pyridine-5-spirocycloalkanedione | nih.gov |

| 5-Aminopyrazole | Enaminone | Acetic acid | Pyrazolo[3,4-b]pyridine derivative | nih.gov |

The primary amino group of 5-aminopyrazoles can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a pyrazolediazonium salt. researchgate.netarkat-usa.org These diazonium salts are versatile intermediates that can undergo various coupling reactions. slideshare.net

Azo coupling is a prominent reaction of these diazonium salts, where they react with electron-rich aromatic compounds, such as phenols and anilines, to yield brightly colored azo compounds. researchgate.netresearchgate.net The stability and reactivity of the diazonium salt can be influenced by the reaction conditions, such as temperature and the nature of the acidic medium. researchgate.netrsc.org In some cases, intramolecular azo coupling can occur if a suitable electron-rich substituent is present on the pyrazole ring or its substituents. researchgate.net

Reactions at the Hydroxyl Group (O3)

The hydroxyl group at the O3 position exists in tautomeric equilibrium with the keto form (a pyrazol-3-one). This tautomerism influences its reactivity, allowing for reactions characteristic of both alcohols and ketones.

Etherification, the formation of an ether linkage, can be achieved through reactions such as the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. The hydroxyl group of the pyrazol-3-ol would first need to be deprotonated with a suitable base to form the corresponding alkoxide.

The pyrazol-3-ol moiety can be susceptible to oxidation. The oxidation of pyrazol-3(2H)-ones, the keto tautomer, can lead to the formation of various products depending on the oxidizing agent and reaction conditions. For example, an operationally simple oxidation of 5-substituted pyrazol-3(2H)-ones can yield methyl-2-alkynoates. researchgate.net Pyrazole derivatives have also been used in conjunction with oxidizing agents like pyridinium (B92312) chlorochromate for the selective oxidation of alcohols. acs.orgnih.gov The presence of the amino group on the pyrazole ring might influence the outcome of the oxidation reaction, and chemoselectivity would be a key consideration.

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring

The pyrazole ring in 5-amino-1-cyclohexyl-1H-pyrazol-3-ol is electron-rich, a characteristic conferred by the presence of two nitrogen atoms and further amplified by the electron-donating effects of the amino and hydroxyl substituents. This heightened electron density makes the ring highly susceptible to electrophilic attack, which preferentially occurs at the C4 position. rrbdavc.orgresearchgate.net General studies on 5-aminopyrazoles confirm that they are polyfunctional compounds with three primary nucleophilic sites, with reactivity generally following the order: 5-NH2 > 1-NH > 4-CH. beilstein-journals.orgbeilstein-journals.orgnih.gov Since the N1 position is already substituted with a cyclohexyl group, the principal sites for reaction are the exocyclic amino group and the C4 carbon. Electrophilic substitution, therefore, is highly regioselective for the C4 position. rrbdavc.org

Halogenation: The direct C-H halogenation of the pyrazole ring is a well-established method for introducing functional handles for further diversification, such as in cross-coupling reactions. researchgate.net For 5-aminopyrazole derivatives, this transformation can be achieved under mild, metal-free conditions using N-halosuccinimides (NXS) as safe and inexpensive halogenating agents. beilstein-archives.org The reaction proceeds readily at room temperature, affording novel 4-halogenated pyrazole derivatives in moderate to excellent yields. researchgate.net The high reactivity of the C4 position, activated by the adjacent amino and hydroxyl groups, facilitates this direct functionalization. beilstein-archives.org

| Reaction | Reagent | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | DMSO, Room Temperature | 4-Chloro-5-amino-1-cyclohexyl-1H-pyrazol-3-ol | beilstein-archives.org |

| Bromination | N-Bromosuccinimide (NBS) | DMSO, Room Temperature | 4-Bromo-5-amino-1-cyclohexyl-1H-pyrazol-3-ol | beilstein-archives.org |

| Iodination | N-Iodosuccinimide (NIS) | DMSO, Room Temperature | 4-Iodo-5-amino-1-cyclohexyl-1H-pyrazol-3-ol | beilstein-archives.org |

Nitration: The introduction of a nitro group onto the pyrazole ring also occurs via electrophilic substitution, typically at the C4 position. Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are effective for this transformation on activated pyrazole systems. scribd.comsemanticscholar.org The strong electron-donating nature of the amino and hydroxyl groups directs the incoming nitronium ion (NO₂⁺) electrophile to the C4 position, leading to the formation of 4-nitro-5-amino-1-cyclohexyl-1H-pyrazol-3-ol. semanticscholar.org

Beyond classical halogenation and nitration, modern C-H functionalization strategies offer powerful tools for creating diverse pyrazole derivatives. These methods allow for the direct formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position, bypassing the need for pre-functionalized substrates. rsc.org

Recent studies have demonstrated copper-promoted C-H/C-H and C-H/N-H coupling reactions for the dimerization of 5-aminopyrazoles, highlighting the reactivity of the C4-H bond. nih.govmdpi.com Furthermore, C-H functionalization can be employed to introduce aryl, alkyl, and selanyl (B1231334) groups. For example, a cascade reaction involving 5-aminopyrazoles and alkynyl aldehydes can be mediated by iodine or NBS to synthesize halogen-functionalized pyrazolo[3,4-b]pyridines, where the initial step involves the functionalization of the C4 position. proquest.comnih.gov These halogenated products are valuable intermediates for subsequent palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, enabling the introduction of a wide array of substituents. nih.gov

| Functionalization Type | Reagents/Catalyst | Bond Formed | Potential Product Derivative | Reference |

|---|---|---|---|---|

| Arylation (via Suzuki Coupling) | Arylboronic acid, Pd catalyst (from 4-halo precursor) | C4-Aryl | 4-Aryl-5-amino-1-cyclohexyl-1H-pyrazol-3-ol | nih.gov |

| Alkynylation (via Sonogashira Coupling) | Terminal alkyne, Pd/Cu catalyst (from 4-halo precursor) | C4-Alkynyl | 4-Alkynyl-5-amino-1-cyclohexyl-1H-pyrazol-3-ol | nih.gov |

| Dimerization (Oxidative Coupling) | Cu catalyst | C4-C4 or C4-N5 | Dipyrazolopyridazines/pyrazines | nih.govmdpi.com |

| Sulfenylation | Thiol, Oxidant (e.g., I₂) | C4-S | 4-(Arylthio)-5-amino-1-cyclohexyl-1H-pyrazol-3-ol | encyclopedia.pub |

Cyclohexyl Moiety Modifications and Their Impact on Reactivity

The N1-cyclohexyl group plays a crucial role in modulating the electronic and steric properties of the pyrazole ring. As an alkyl substituent, the cyclohexyl group acts as a weak electron-donating group through induction. This effect subtly increases the electron density of the pyrazole ring, thereby enhancing its nucleophilicity and reactivity towards electrophiles at the C4 position compared to an N-unsubstituted or N-aryl pyrazole.

While direct chemical modification of the saturated cyclohexyl ring post-synthesis is challenging and less common than pyrazole ring functionalization, its inherent properties are significant. The steric bulk of the cyclohexyl moiety can influence the regioselectivity of reactions involving the adjacent N1 or C5 positions by sterically hindering the approach of bulky reagents. mdpi.com In the context of developing bioactive molecules, replacing an N-phenyl group with an N-cyclohexyl group in similar pyrazole scaffolds has been shown to alter properties and improve binding affinity to biological targets, underscoring the importance of the N1-substituent's lipophilicity and conformational flexibility.

Generation of Novel Pyrazole-Fused Heterocyclic Systems from this compound

This compound is an exemplary building block for the synthesis of pyrazole-fused heterocyclic systems due to the presence of multiple nucleophilic centers that can react with 1,3-bielectrophilic reagents. beilstein-journals.orgnih.gov The exocyclic 5-amino group and the C4-carbon are the key sites that participate in cyclocondensation reactions to form an additional fused six-membered ring. beilstein-journals.orgnih.gov This strategy provides access to a diverse range of medicinally important scaffolds, such as pyrazolopyridines and pyrazolopyrimidines. nih.govnih.gov

The most common approach involves the reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.combeilstein-journals.org Depending on the nature of the bielectrophile and the reaction conditions, different fused systems can be selectively synthesized.

Pyrazolo[3,4-b]pyridines: These are typically formed through the condensation of 5-aminopyrazoles with various bielectrophiles like β-diketones, α,β-unsaturated ketones, and in multicomponent reactions involving aldehydes and active methylene (B1212753) compounds. beilstein-journals.orgmdpi.comresearchgate.net The reaction often proceeds via an initial attack of the C4-carbon or the 5-amino group, followed by cyclization and dehydration. nih.govmdpi.com

Pyrazolo[1,5-a]pyrimidines: This isomeric system is formed when the cyclization involves the N1-nitrogen and the 5-amino group. However, with the N1 position blocked by the cyclohexyl group, the formation of pyrazolo[1,5-a]pyrimidines from this compound would proceed through the reaction of the 5-amino group and the C4 position with specific bielectrophiles that facilitate this alternative cyclization pathway. More commonly, pyrazolo[1,5-a]pyrimidines are synthesized from N-unsubstituted 5-aminopyrazoles where the 5-amino group and the endocyclic N1-H participate in the cyclization. nih.goveurekaselect.comresearchgate.net For N1-substituted pyrazoles, the reaction pathway predominantly leads to pyrazolo[3,4-b]pyridines. nih.gov

The table below summarizes key transformations leading to fused heterocyclic systems.

| Bielectrophilic Reagent | Resulting Fused System | Typical Reaction Conditions | Reference |

|---|---|---|---|

| 1,3-Diketones (e.g., Acetylacetone) | Pyrazolo[3,4-b]pyridine | Reflux in Acetic Acid or Ethanol (B145695) | mdpi.com |

| β-Ketoesters (e.g., Ethyl acetoacetate) | Pyrazolo[3,4-b]pyridinone | Acid or base catalysis, heating | nih.gov |

| Alkynyl Aldehydes | Pyrazolo[3,4-b]pyridine | I₂, NBS, or Silver catalysis | proquest.comnih.gov |

| Enaminones | Pyrazolo[3,4-b]pyridine | Acid catalysis, heating | nih.govresearchgate.net |

| Aldehyde + Active Methylene Compound (Multicomponent) | Pyrazolo[3,4-b]pyridine | Base or acid catalysis, often one-pot | beilstein-journals.orgresearchgate.net |

Structure Activity Relationship Sar and Mechanistic Pathways of Pyrazole Based Biological Activity

General Principles of Pyrazole (B372694) Scaffold Interactions in Biological Systems

The pyrazole scaffold is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which confers upon it a unique set of physicochemical properties crucial for its biological interactions. nih.govnih.gov This ring system is considered a "privileged scaffold" in medicinal chemistry because it can interact with a wide variety of biological targets through several key mechanisms. mdpi.comnih.gov

The two nitrogen atoms are fundamental to its functionality. The N-1 nitrogen atom can act as a hydrogen bond donor, similar to the NH in a pyrrole (B145914) ring, while the N-2 nitrogen behaves like the nitrogen in pyridine (B92270), serving as a hydrogen bond acceptor. nih.gov This dual capacity allows the pyrazole ring to form specific and strong hydrogen bonds with amino acid residues in the active sites of enzymes and receptors. mdpi.com

Furthermore, the aromatic nature of the pyrazole ring facilitates π-π stacking and hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a binding pocket. nih.govmdpi.com The pyrazole ring can also act as a bioisostere for other aromatic systems like benzene, improving properties such as lipophilicity and solubility, which in turn enhances the binding of the molecule to its target. nih.gov The substitutions on the pyrazole ring at positions 1, 3, 4, and 5 have a significant impact on its chemical and biological properties, allowing for fine-tuning of its interactions. nih.gov

Mechanistic Exploration of Enzymatic Inhibition by Pyrazole Derivatives (e.g., Kinase Inhibition)

Pyrazole derivatives are widely recognized for their potent inhibitory activity against various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. nih.govbohrium.com Kinase inhibitors containing a pyrazole scaffold often function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase's active site. mdpi.comaacrjournals.org

The mechanism of inhibition typically involves the formation of key hydrogen bonds between the pyrazole scaffold and the "hinge region" of the kinase, which connects the N- and C-terminal lobes of the enzyme. For example, the pyridyl nitrogen of a pyrazole-based inhibitor can accept a hydrogen bond from a backbone amide, such as that of Met318 in the Bcr-Abl kinase, while the amide linker can form additional hydrogen bonds with residues like Glu286 and Asp381. nih.gov The pyrazole ring itself can also engage in π-π stacking interactions with residues like Thr315. nih.gov

The versatility of the pyrazole core allows it to serve as a foundational structure for designing inhibitors that can target specific kinases. For instance, pyrazole-based compounds have been developed as potent inhibitors for Aurora kinases, which are involved in mitosis, and Akt kinases, which are part of cell survival pathways. nih.gov The specific substitutions on the pyrazole ring dictate the selectivity and potency of the inhibitor against different kinases. nih.govmdpi.com

Table 1: Examples of Pyrazole-Based Kinase Inhibitors and Their Targets

| Compound Name | Target Kinase(s) | Mechanism of Action |

|---|---|---|

| Afuresertib | Akt1 | ATP-competitive inhibitor. nih.gov |

| Gandotinib | JAK2 | Type I inhibitor binding to the ATP pocket of the active conformation. mdpi.com |

| Ravoxertinib (GDC-0994) | ERK1/2 | Reversible, ATP-competitive inhibitor. mdpi.com |

| Simurosertib | Cdc7 | Binds via hydrogen bonds between pyrazole nitrogens and hinge region residues. nih.gov |

| Tozasertib | Aurora Kinases | Binds to the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core. mdpi.com |

Receptor Binding Mechanisms Involving Pyrazole Frameworks

The pyrazole framework is integral to the design of ligands for a variety of receptors beyond enzymes. The binding mechanisms often rely on a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking, similar to enzyme inhibition. nih.govresearchgate.net

For instance, in the context of G-protein coupled receptors (GPCRs), such as cannabinoid receptors (CB1 and CB2), pyrazole derivatives have been designed as potent antagonists. mdpi.commdpi.com The interaction with the receptor can involve the carboxamide moiety attached to the pyrazole ring, which forms crucial hydrogen bonds. Modifications to this moiety and other substituents on the tricyclic pyrazole core can modulate the affinity and selectivity for CB1 versus CB2 receptors. mdpi.commdpi.com

In another example, the pyrazole ring in Sildenafil facilitates its binding to phosphodiesterase type 5 (PDE5). nih.gov The pyrazole ring forms π–π interactions with the tyrosine residue Tyr612 in the binding pocket, while the attached pyrimidine (B1678525) ring interacts with Phe820. nih.gov The loss of the pyrazole ring or its substitution leads to a loss of selective inhibition, highlighting its critical role in the drug-receptor interaction. nih.gov Similarly, the benzopyrazole ring of Granisetron, a serotonin (B10506) 5-HT3 receptor antagonist, can form a π–π interaction with an arginine residue in the receptor's D chain. nih.gov

Modulation of Cellular Processes by Pyrazole-Containing Molecules

By interacting with key enzymes and receptors, pyrazole-containing molecules can modulate a wide array of cellular processes. Their ability to inhibit protein kinases allows them to interfere with signaling pathways that control cell proliferation, differentiation, survival, and apoptosis. nih.govaacrjournals.org For example, by blocking kinases involved in the cell cycle, such as Cyclin-Dependent Kinases (CDKs) or Aurora kinases, pyrazole derivatives can induce cell cycle arrest and prevent the proliferation of cancer cells. hilarispublisher.comencyclopedia.pub

Pyrazole derivatives have also been shown to modulate cellular responses to oxidative stress. nih.gov Some 5-aminopyrazole derivatives exhibit significant antioxidant activity by inhibiting the production of Reactive Oxygen Species (ROS) in cells like platelets and neutrophils. nih.govnih.gov This is achieved, in part, by inhibiting enzymes like NADPH oxidase. nih.gov This antioxidant effect can protect cells from damage caused by oxidative stress. nih.gov

Furthermore, pyrazole compounds can influence processes like angiogenesis, the formation of new blood vessels, and cell migration. researchgate.net Some novel 5-aminopyrazoles have demonstrated an ability to inhibit the phosphorylation of Akt, a key protein in the PI3K signaling pathway, which is crucial for cell migration and angiogenesis. researchgate.net They have also been shown to block epithelial to mesenchymal transition (EMT), a process involved in cancer progression and fibrosis. aacrjournals.org

Design Strategies for Modulating Biological Activity through Structural Modifications of 5-Aminopyrazoles

The 5-aminopyrazole scaffold is a versatile template for designing biologically active molecules due to its multiple sites for chemical modification. mdpi.combeilstein-journals.org The core structure possesses three primary nucleophilic sites: the amino group at C5 (5-NH2), the nitrogen atom at N1 (1-NH), and the carbon at C4 (4-CH), with a reactivity order of 5-NH2 > 1-NH > 4-CH. beilstein-journals.org These sites allow for the synthesis of a vast library of derivatives with diverse biological activities. mdpi.comnih.gov

Design strategies focus on systematically altering the substituents at these positions to optimize potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

N1-Substitution: The substituent at the N1 position significantly influences the molecule's interaction with the target. Introducing bulky or lipophilic groups, such as the cyclohexyl group in 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol, can enhance hydrophobic interactions within a binding pocket.

C3-Substitution: Modifications at the C3 position can impact potency and selectivity. For instance, in a series of pyrazole-based kinase inhibitors, introducing a methylisoxazole moiety at this position was found to be more optimal than a substituted phenyl ring in terms of potency and stability. nih.gov

C4-Substitution: The C4 position is often used to attach linkers or larger functional groups. For example, acylhydrazone chains can be attached at this position, leading to compounds with antioxidant and anti-inflammatory activities. nih.gov

5-Amino Group: The amino group at C5 is crucial for forming hydrogen bonds and can be a key anchoring point to the biological target. It is also a synthetic handle for creating fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, which often exhibit enhanced pharmacological activities. beilstein-journals.orgnih.gov

Table 2: Influence of Structural Modifications on the Biological Activity of 5-Aminopyrazole Derivatives

| Modification Site | Type of Modification | Resulting Change in Biological Activity | Reference Example |

|---|---|---|---|

| N1 Position | Introduction of a more flexible alkyl chain | Showed significant inhibition of Akt phosphorylation in HUVEC cells. researchgate.net | 5APs 3 researchgate.net |

| C3 Position | Insertion of a methyl group | Strongly affected the migration of HFF cells. researchgate.net | 5APs 2 researchgate.net |

| C4 Position | Introduction of acylhydrazone linker | Resulted in compounds with antioxidant and radical scavenging properties. nih.gov | Acylhydrazone derivatives nih.gov |

| 5-Amino Group | Used for fusion with other heterocyclic rings | Created pyrazolo[3,4-b]pyridines with cytotoxic activity against cancer cell lines. beilstein-journals.org | Pyrazolo[3,4-b]pyridines beilstein-journals.org |

Computational Approaches to Predict Ligand-Target Interactions

Computational chemistry has become an indispensable tool for understanding and predicting the interactions between pyrazole derivatives and their biological targets. eurasianjournals.com These methods provide valuable insights into binding modes, affinities, and the structural basis for biological activity, thereby accelerating the drug discovery process. eurasianjournals.comresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netresearchgate.net For pyrazole derivatives, docking studies can elucidate how the molecule fits into the active site of an enzyme or receptor, identifying key hydrogen bonds and hydrophobic interactions. researchgate.net For example, docking studies of pyrazole-based inhibitors in the Bcr-Abl kinase crystal structure have confirmed the binding mode, showing the pyridine ring interacting with the hinge region. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, exploring its conformational space and stability. eurasianjournals.com This method can reveal the persistence of interactions observed in docking studies and identify the contributions of specific residues to the binding energy. nih.gov

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) offer detailed insights into the electronic structure and properties of pyrazole derivatives. eurasianjournals.com These calculations can help in understanding the reactivity and interaction potential of the molecule.

Pharmacophore Mapping: This approach identifies the essential three-dimensional arrangement of chemical features (pharmacophores) necessary for biological activity. researchgate.net For pyrazole scaffolds, this helps in designing new derivatives with improved pharmacological profiles by ensuring they possess the key features for target interaction. researchgate.net

Table 3: Computational Techniques in the Study of Pyrazole Derivatives

| Computational Technique | Application | Insights Gained |

|---|---|---|

| Molecular Docking | Predicts binding modes and affinities of ligands. researchgate.net | Identifies key interactions (H-bonds, hydrophobic contacts) in the binding site. nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Explores the dynamic behavior and stability of the ligand-receptor complex. eurasianjournals.com | Confirms interaction stability and reveals conformational changes over time. nih.gov |

| MM/PBSA Binding Free Energy Calculation | Estimates the binding affinity of a ligand to its target. nih.gov | Quantifies the energetic contribution of different forces (van der Waals, electrostatic) to binding. nih.gov |

| Pharmacophore Mapping | Identifies key molecular features required for biological activity. researchgate.net | Guides the rational design and virtual screening of new compounds. researchgate.net |

| Density Functional Theory (DFT) | Provides insights into electronic structure and properties. eurasianjournals.com | Helps understand molecular reactivity and interaction potential. eurasianjournals.com |

Emerging Research Applications and Future Perspectives for 5 Amino 1 Cyclohexyl 1h Pyrazol 3 Ol

Role as a Privileged Scaffold in Heterocyclic Synthesis and Drug Design

The pyrazole (B372694) nucleus is increasingly recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term describes a molecular framework that is capable of binding to multiple, diverse biological targets, making it a valuable starting point for drug discovery. researchgate.netpageplace.de The 5-aminopyrazole structure, in particular, serves as an advantageous template for creating ligands for various receptors and enzymes. mdpi.com

The utility of the 5-aminopyrazole core is demonstrated in the development of highly selective kinase inhibitors. For instance, a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones were optimized to create potent inhibitors of p38 MAP kinase. nih.gov X-ray crystallography revealed that the exocyclic amine of the pyrazole scaffold forms a unique hydrogen bond with the threonine 106 residue in the ATP binding pocket of the enzyme, a key interaction contributing to its high selectivity. nih.gov This foundational structure has led to the development of compounds like RO3201195, an orally bioavailable and selective inhibitor that advanced to clinical trials. nih.gov The pyrazole core is a key component in numerous FDA-approved drugs, highlighting its central role in modern drug development. researchgate.netnih.gov

The structural features of 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol—a hydrogen bond donor (amino group), a hydrogen bond acceptor (ring nitrogen), and a tautomerizable hydroxyl group—make it an ideal building block in heterocyclic synthesis for generating libraries of compounds with potential therapeutic activities.

| Drug Target Class | Scaffold | Key Interaction Example | Therapeutic Area |

| Kinase Inhibitors | 5-Aminopyrazole | Hydrogen bond between exocyclic amine and threonine 106 of p38 MAP kinase. nih.gov | Anti-inflammatory, Oncology. mdpi.comnih.gov |

| NPY Y5 Antagonists | 5-Aminopyrazole | High-affinity binding, exceeding that of some commercial insecticides. mdpi.com | Obesity, Anxiety. |

| GABA Inhibitors | 5-Aminopyrazole | Selective inhibition of insect vs. mammalian receptors. nih.gov | Agrochemicals, Neuroscience. |

Potential in Agrochemical Chemistry: Beyond Basic Research

The 5-aminopyrazole scaffold has a long-standing history of application in the agrochemical industry. nih.gov A prominent example of a commercial insecticide from the broader aryl pyrazole class is Fipronil, which functions as a neurotoxin by blocking GABA-gated chloride channels in insects.

Research has shown that derivatives of the 5-aminopyrazole core exhibit significant insecticidal properties. In one study, modification of a related scaffold by introducing a cyclohexyl group—the same substituent present in this compound—resulted in a compound with a higher binding affinity for the NPY Y5 receptor than Fipronil. mdpi.com This suggests that the cyclohexyl moiety can be a critical component for enhancing biological activity.

Furthermore, studies on 5-amino-1-aryl-1H-pyrazole-4-carbonitriles demonstrated their effectiveness against Tuta absoluta larvae, a significant agricultural pest. The findings from these studies are summarized below.

| Compound | Mortality Rate (after 48h) | Notes |

| Fipronil (Positive Control) | 100% | Well-known commercial aryl pyrazole insecticide. |

| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | 75% | A structurally simpler analog with significant insecticidal activity. |

| 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)-phenyl-1H-pyrazole-4-carbonitrile | 60% | Demonstrates the activity of N-aryl pyrazole derivatives. |

These results underscore the potential for developing new, potentially more targeted or environmentally benign insecticides based on the 5-aminopyrazole scaffold, moving beyond basic synthesis to practical application.

Exploration in Materials Science and Functional Polymers (e.g., Dyeing, Advanced Materials)

While the primary research focus for 5-aminopyrazole derivatives has been in the biomedical and agrochemical fields, the inherent chemical properties of the pyrazole ring suggest potential applications in materials science. Heterocyclic compounds, including pyrazoles and triazoles, are utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) due to their electronic properties and stability. mdpi.com

The aromatic nature of the pyrazole ring in this compound, combined with its amino and hydroxyl functional groups, provides sites for polymerization or for attachment to other molecules. These functional groups could allow the compound to act as a monomer in the synthesis of functional polymers or as a component in the creation of dyes and pigments. The ability of pyrazoles to form stable complexes with metal ions could also be exploited in the design of novel catalysts or sensory materials. However, specific research focusing on this compound for these applications is not yet widely documented, representing an area ripe for future exploration.

Development of Chemical Tools and Probes for Biological Research

A chemical probe is a small molecule used to study and manipulate biological systems, requiring high affinity and selectivity for a specific biological target. mdpi.comresearchgate.net The demonstrated success of the 5-aminopyrazole scaffold in generating highly selective inhibitors, such as the p38 MAP kinase inhibitor RO3201195, highlights its immense potential for creating such chemical tools. nih.gov

The core structure of this compound can be functionalized to develop various types of probes:

Affinity Probes: By attaching a reactive group, the scaffold could be used to covalently label and identify its protein targets within a complex biological sample.

Fluorescent Probes: The addition of a fluorophore to the pyrazole structure could enable real-time imaging of its biological target within living cells, helping to elucidate the protein's function and localization. beilstein-journals.org

Activity-Based Probes: These tools can be designed to bind only to the active form of an enzyme, allowing researchers to quantify enzymatic activity directly in a cellular context.

Given the scaffold's proven ability to selectively target proteins, its development into dedicated chemical probes is a logical and promising direction for facilitating new discoveries in chemical biology. mdpi.com

Synergistic Approaches: Combining Synthetic Chemistry with Computational and Biological Studies

Modern drug and materials discovery relies heavily on the integration of synthetic chemistry with computational modeling and biological validation. nih.gov The development of 5-aminopyrazole derivatives serves as an excellent example of this synergistic approach.

In the optimization of p38 MAP kinase inhibitors, researchers used X-ray crystallography to obtain a detailed, three-dimensional structure of the inhibitor bound to its target enzyme. nih.gov This structural information provided critical insights into the key molecular interactions responsible for binding and selectivity. This knowledge, in turn, guided synthetic chemists in designing and creating new derivatives with improved potency and better physicochemical properties, such as oral bioavailability. nih.gov

Similarly, computational methods like ligand-based virtual screening and structure-based molecular docking have been used to identify 5-aminopyrazole compounds with potential anti-tubercular activity, which can then be prioritized for synthesis and biological testing. mdpi.com This integrated workflow accelerates the discovery process, reduces the costs associated with synthesizing and testing large numbers of compounds, and enhances the probability of success.

Sustainable Synthesis of Pyrazole Derivatives for Research Applications

The principles of "green chemistry" are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use environmentally benign reagents and solvents. Recent research has focused on developing sustainable methods for synthesizing pyrazole derivatives.

One innovative approach involves the use of a novel, reusable nanocatalyst for the one-pot synthesis of 5-amino-1H-pyrazole-5-carbonitriles. nih.gov This method offers several advantages over traditional synthetic routes:

Eco-friendliness: It utilizes a water/ethanol (B145695) solvent system, which is more environmentally friendly than many organic solvents.

Efficiency: The reactions are completed in short timeframes (15-27 minutes) with excellent yields (85-93%).

Mild Conditions: The reaction proceeds at a low temperature of 55 °C.

Reusability: The catalyst can be recovered and reused for multiple cycles without a significant loss of activity. nih.gov

Other sustainable practices include the use of water as a reaction medium under mild temperatures for other heterocyclic syntheses. mdpi.com Adopting such green methodologies for the synthesis of this compound and its derivatives can make research more environmentally responsible and cost-effective.

Q & A

Q. What are the recommended methods for synthesizing 5-Amino-1-cyclohexyl-1H-pyrazol-3-ol, and how can reaction conditions be optimized for regioselectivity?

Methodological Answer: The synthesis of pyrazole derivatives like this compound often involves regioselective condensation or reduction steps. A validated approach includes:

- Regioselective Aza-Michael Addition: Use lithium chloride and sodium borohydride in tetrahydrofuran (THF) under argon to reduce intermediates while maintaining regiochemical control .

- Optimization: Adjust stoichiometric ratios (e.g., 2.5 equivalents of NaBH4) and monitor progress via thin-layer chromatography (TLC) or .

- Purification: Employ column chromatography with gradients of ethyl acetate/hexane to isolate the target compound.

Q. How can researchers ensure accurate structural characterization of this compound, particularly in distinguishing between tautomeric forms?

Methodological Answer:

- X-ray Crystallography: Resolve tautomerism unambiguously, as demonstrated in studies of similar pyrazole derivatives (e.g., Zhong et al., 2006, who resolved tautomeric configurations via crystallography) .

- NMR Spectroscopy: Use - COSY and - HSQC to identify proton environments and carbon connectivity.

- Computational Validation: Compare experimental data with density functional theory (DFT)-optimized structures .

Q. What analytical techniques are most suitable for quantifying purity and stability of this compound under varying storage conditions?

Methodological Answer:

- HPLC with UV Detection: Use a C18 column and ammonium acetate buffer (pH 6.5) for high-resolution separation and quantification .

- Accelerated Stability Testing: Store samples at 25°C, 40°C, and 60°C with controlled humidity, and analyze degradation products via mass spectrometry (LC-MS).

- Purity Assessment: Combine elemental analysis (EA) with integration to confirm >95% purity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different studies?

Methodological Answer:

- Standardized Assays: Replicate studies using consistent cell lines (e.g., MCF-7 for anticancer activity) and assay protocols (e.g., MTT for cytotoxicity) to minimize variability .

- Meta-Analysis: Compare IC values across studies while accounting for differences in solvent systems (e.g., DMSO concentration) and exposure times.

- Mechanistic Studies: Use Western blotting or flow cytometry to validate target engagement (e.g., apoptosis induction via caspase-3 activation) .

Q. What computational strategies are effective in predicting the binding affinity of this compound derivatives to target proteins?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., HIV-1 reverse transcriptase for antiviral activity) .

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein complexes for 100 ns in explicit solvent to assess binding stability (RMSD < 2 Å).

- Free Energy Calculations: Apply MM-PBSA/GBSA to estimate ΔG and prioritize derivatives for synthesis .

Q. How should researchers design experiments to evaluate the pharmacokinetic properties of this compound in preclinical models?

Methodological Answer:

- In Vitro ADME Profiling:

- Plasma Stability: Incubate compounds in rat plasma (37°C) and quantify remaining parent compound via LC-MS.

- CYP450 Inhibition: Screen against CYP3A4/2D6 using fluorogenic substrates.

- In Vivo Studies: Administer 10 mg/kg intravenously and orally to Sprague-Dawley rats, and collect plasma samples at 0, 1, 3, 6, and 24 hours for bioavailability calculations.

- Metabolite Identification: Use high-resolution tandem MS (HRMS/MS) to characterize phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.